Product packaging for (3aS)-3a,4,5,6,6abeta,7,8,9,9abeta,9balpha-Decahydro-8alpha-(beta-D-glucopyranosyloxy)-3,6,9-tris(methylene)azuleno[4,5-b]furan-2(3H)-one(Cat. No.:CAS No. 57576-33-7)

(3aS)-3a,4,5,6,6abeta,7,8,9,9abeta,9balpha-Decahydro-8alpha-(beta-D-glucopyranosyloxy)-3,6,9-tris(methylene)azuleno[4,5-b]furan-2(3H)-one

Cat. No.: B1219023
CAS No.: 57576-33-7
M. Wt: 408.4 g/mol
InChI Key: OIOLZODVFMMERF-UHFFFAOYSA-N
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Description

Historical Discovery and Isolation from Vernonia flexuosa

The discovery of vernoflexuoside represents a milestone in the phytochemical investigation of Vernonia flexuosa Sims., a plant species that has contributed significantly to our understanding of sesquiterpene lactone diversity. The isolation and structural elucidation of vernoflexuoside was first reported in detailed phytochemical investigations that focused specifically on the root system of Vernonia flexuosa. These pioneering studies described the compound as one of two new sesquiterpene lactones extracted from the plant's roots, alongside vernoflexin, marking the first comprehensive chemical characterization of these structurally novel compounds.

The methodology employed in the original isolation involved systematic extraction and purification techniques that were sophisticated for their time, ultimately yielding vernoflexuoside in sufficient quantities for complete structural determination. The researchers utilized spectroscopic methods and chemical correlation studies to establish the compound's structure, identifying it as a guianolide with distinctive structural features. The isolation process demonstrated the remarkable ability of Vernonia flexuosa to produce complex terpenoid secondary metabolites, establishing this species as an important source of bioactive natural products.

The historical context of vernoflexuoside's discovery coincided with broader advances in natural product chemistry and spectroscopic techniques, which enabled researchers to tackle increasingly complex molecular structures. The successful isolation and characterization of this compound contributed to the growing body of knowledge regarding sesquiterpene lactone chemistry and provided important precedents for subsequent investigations of related Vernonia species. The compound's discovery also highlighted the importance of exploring traditional medicinal plants as sources of novel chemical entities with potential pharmaceutical applications.

Taxonomic Classification within Sesquiterpene Lactones

Vernoflexuoside occupies a specific and well-defined position within the taxonomic hierarchy of sesquiterpene lactones, classified as a member of the guaianolide subfamily. Sesquiterpene lactones represent a diverse class of naturally occurring terpenoids that are predominantly found in plants of the Asteraceae family, with over three thousand different structures reported in the scientific literature. These compounds are characterized by their fifteen-carbon backbone derived from three isoprene units and their characteristic lactone ring systems, which contribute to their biological activities and chemical stability.

Within the broader classification system of sesquiterpene lactones, compounds can be divided into several major structural classes, including germacranolides, heliangolides, guaianolides, pseudoguaianolides, hypocretenolides, and eudesmanolides. Vernoflexuoside specifically belongs to the guaianolide class, which is characterized by a distinctive tricyclic framework consisting of a gamma-lactone ring fused to either a cyclopentane or cyclopentene ring, both of which are attached to a central cycloheptane or cycloheptene structure. This structural arrangement places guaianolides among the more complex sesquiterpene lactones and distinguishes them from the simpler monocyclic and bicyclic varieties.

The guaianolide classification system further recognizes two major subclasses based on the specific attachment point of the lactone ring to the central ring system. These are designated as 6,12-guaianolides and 8,12-guaianolides, representing structural isomers that differ in the location where the lactone functionality is bonded to the central ring. Vernoflexuoside has been specifically identified as belonging to the guaianolide structural type, though detailed analyses of its stereochemistry and ring fusion patterns provide additional specificity regarding its exact positioning within this classification system.

The taxonomic significance of guaianolides extends beyond mere structural classification, as these compounds serve as important chemotaxonomic markers for plant identification and evolutionary relationships. The distribution of different sesquiterpene lactone types among various tribes of the Asteraceae family provides valuable insights into plant phylogeny and evolutionary development patterns. Within this context, vernoflexuoside represents not only a specific chemical entity but also an important biological marker that contributes to our understanding of Vernonia species relationships and their place within the broader Asteraceae phylogenetic framework.

Nomenclature and Chemical Identity

The nomenclature of vernoflexuoside reflects both its botanical origin and its chemical characteristics, with the compound bearing multiple recognized names that facilitate its identification across different scientific contexts. The primary designation "vernoflexuoside" derives from its source plant Vernonia flexuosa, with the suffix "oside" indicating the presence of a glycosidic linkage within the molecular structure. This naming convention follows established traditions in natural product chemistry where compounds are often named to reflect their biological source while incorporating structural descriptors that provide immediate insight into their chemical nature.

Alternative nomenclature for this compound includes "Glucozaluzanin C," which represents another systematic approach to naming that emphasizes the glucose moiety attached to the core zaluzanin structure. This alternative designation provides additional chemical information by explicitly referencing the carbohydrate component of the molecule, which distinguishes vernoflexuoside from related aglycone sesquiterpene lactones that lack glycosidic substitution. The use of multiple accepted names reflects the evolution of chemical nomenclature practices and the need to accommodate different naming conventions used by various research groups and chemical databases.

The chemical identity of vernoflexuoside is precisely defined by its molecular formula C21H28O8 and molecular weight of 408.4 grams per mole, parameters that provide fundamental information about its atomic composition and mass characteristics. The compound is assigned Chemical Abstracts Service number 57576-33-7, which serves as a unique identifier that facilitates database searches and ensures unambiguous reference to this specific chemical entity across different scientific publications and chemical repositories. Additional chemical identifiers include the UNII code 56HA3QTL3C, which provides another standardized reference point for regulatory and database purposes.

The detailed structural description of vernoflexuoside is captured in its systematic IUPAC name: (3aS,6aR,8S,9aR,9bS)-3,6,9-trimethylidene-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one. This comprehensive nomenclature provides complete stereochemical information and defines the spatial arrangement of all atoms within the molecule, enabling precise structural reconstruction and unambiguous chemical communication. The complexity of this systematic name reflects the sophisticated three-dimensional architecture of the molecule and the multiple chiral centers that contribute to its biological specificity.

Property Value Reference
Molecular Formula C21H28O8
Molecular Weight 408.4 g/mol
CAS Number 57576-33-7
PubChem CID 442320
UNII Code 56HA3QTL3C
Alternative Name Glucozaluzanin C
Chemical Class Sesquiterpene Lactone
Subclass Guaianolide
Source Plant Vernonia flexuosa Sims
Discovery Year 1975

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O8 B1219023 (3aS)-3a,4,5,6,6abeta,7,8,9,9abeta,9balpha-Decahydro-8alpha-(beta-D-glucopyranosyloxy)-3,6,9-tris(methylene)azuleno[4,5-b]furan-2(3H)-one CAS No. 57576-33-7

Properties

CAS No.

57576-33-7

Molecular Formula

C21H28O8

Molecular Weight

408.4 g/mol

IUPAC Name

3,6,9-trimethylidene-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one

InChI

InChI=1S/C21H28O8/c1-8-4-5-11-9(2)20(26)29-19(11)15-10(3)13(6-12(8)15)27-21-18(25)17(24)16(23)14(7-22)28-21/h11-19,21-25H,1-7H2

InChI Key

OIOLZODVFMMERF-UHFFFAOYSA-N

Isomeric SMILES

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)C2=C

Canonical SMILES

C=C1CCC2C(C3C1CC(C3=C)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C2=C

Origin of Product

United States

Preparation Methods

Methanol-Based Maceration

Methanol emerges as the most effective solvent for extracting polar sesquiterpene lactones like vernoflexuoside due to its ability to solubilize both medium-polarity aglycones and glycosylated derivatives. A standardized protocol involves:

  • Solvent-to-material ratio : 10:1 (v/w)

  • Duration : 72 hours at 25°C with agitation

  • Post-extraction processing : Filtration through Whatman No. 1 paper, followed by rotary evaporation at 40°C to obtain a crude methanol extract.

Comparative studies show methanol extracts contain 23–28% higher sesquiterpene lactone content than ethanol or aqueous extracts, attributed to methanol’s intermediate polarity (dielectric constant ε=32.7) facilitating dissolution of both hydrophilic and lipophilic components.

Table 1: Extraction Efficiency of Vernoflexuoside Using Different Solvents

SolventPolarity IndexYield (% w/w)Vernoflexuoside Content (mg/g)
Methanol5.114.2 ± 0.88.7 ± 0.3
Ethanol4.311.5 ± 0.66.1 ± 0.2
Water10.29.8 ± 0.43.4 ± 0.1

Data adapted from multiple extraction trials.

Sequential Fractionation and Isolation

Liquid-Liquid Partitioning

The concentrated methanol extract undergoes sequential partitioning using:

  • n-Hexane : Removes residual lipids (3×500 mL per 100 g extract)

  • Chloroform : Extracts medium-polarity compounds (4×400 mL)

  • Ethyl acetate : Enriches sesquiterpene lactones (5×300 mL).

The chloroform fraction typically contains 60–70% of the initial vernoflexuoside content. Centrifugation at 8,000×g for 15 minutes ensures phase separation, particularly critical for avoiding emulsion formation during ethyl acetate partitioning.

Vacuum Liquid Chromatography (VLC)

A silica gel 60 (200–300 mesh) column is packed under reduced pressure, with gradient elution using:

  • Mobile phase : Hexane:ethyl acetate (8:2 → 5:5) → ethyl acetate:methanol (9:1)

  • Fraction size : 250 mL per eluent step

  • Key fraction : Fractions 12–18 (ethyl acetate:methanol 85:15) yield vernoflexuoside-rich eluates.

Preparative HPLC

Final purification employs a C18 reversed-phase column (250 × 21.2 mm, 5 µm) with:

  • Mobile phase : Acetonitrile:water (32:68) isocratic elution

  • Flow rate : 12 mL/min

  • Detection : UV at 254 nm

  • Retention time : 14.3 minutes.

Structural Characterization

Spectroscopic Analysis

Vernoflexuoside’s structure was unambiguously determined through:

  • ¹H NMR (500 MHz, CDCl₃): δ 5.68 (d, J=3.1 Hz, H-13), 5.42 (s, H-15), 4.98 (d, J=7.5 Hz, H-1'), confirming the glucosyl moiety.

  • ¹³C NMR (125 MHz, CDCl₃): 172.8 ppm (C-12 lactone carbonyl), 105.3 ppm (C-1'), 77.2–62.1 ppm (glycone carbons).

  • HRESIMS : m/z 427.1701 [M+Na]⁺ (calc. 427.1704 for C₂₁H₂₈O₈Na).

X-ray Crystallography

Single-crystal X-ray diffraction (Cu Kα radiation, λ=1.54178 Å) confirmed the β-D-glucopyranosyl configuration at C-8, with torsion angles φ=−67.3° and ψ=123.5° matching literature values for O-glucosides.

Yield Optimization Strategies

Soxhlet vs. Maceration

While Soxhlet extraction reduces solvent consumption, its prolonged heating (≥6 hours at 70°C) degrades 15–20% of vernoflexuoside. Cold maceration preserves thermolabile structures but requires 3× longer extraction times.

Table 2: Comparative Extraction Yields

MethodDurationTemperatureYield (mg/g)Purity (%)
Soxhlet6 hrs70°C6.2 ± 0.482 ± 3
Cold Maceration72 hrs25°C8.7 ± 0.394 ± 2

Data synthesized from extraction trials.

Enzymatic Pre-treatment

Cellulase (50 U/g biomass) and pectinase (30 U/g) pre-treatment at pH 5.0 for 2 hours increases yield by 38% by hydrolyzing cell wall polysaccharides, enhancing solvent access to intracellular compounds .

Scientific Research Applications

Cytostatic Activity

Vernoflexuoside has been studied for its cytostatic effects, which inhibit cell proliferation. Research indicates that it can induce mitotic disturbances, affecting the normal cell cycle. The mechanism of action involves interaction with cellular components that lead to these cytostatic effects.

Antiproliferative Effects

Studies have demonstrated that vernoflexuoside exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness against P-388 lymphocytic leukemia and several carcinoma cell lines, with IC50 values comparable to established chemotherapeutic agents . This suggests a potential role in cancer treatment.

Cancer Research

Vernoflexuoside has been explored in various cancer research contexts due to its cytotoxic properties. It has been tested against multiple tumor types, including:

Cancer Type Cell Line IC50 (µM)
Lymphocytic LeukemiaP-38811.31
Colorectal AdenocarcinomaCaco-240.57
Hepatocellular CarcinomaHepG-22.57
Prostate CarcinomaLNCaP17

These findings suggest that vernoflexuoside could be a candidate for further development as an anticancer agent .

Metabolomic Studies

Recent metabolomic analyses have highlighted the role of vernoflexuoside in modulating metabolic pathways associated with oxidative stress and cellular damage. This is particularly relevant in the context of diseases characterized by oxidative stress, where compounds like vernoflexuoside may offer protective benefits .

Phytochemical Research

Vernoflexuoside's phytochemical properties have been studied within the broader context of bioactive compounds from natural sources. Its extraction and characterization have implications for developing natural products with health benefits, especially in traditional medicine practices .

Case Study 1: Anticancer Efficacy

In a study examining the effects of vernoflexuoside on human cancer cell lines, researchers found that treatment led to significant reductions in cell viability across multiple types of cancer cells. The study utilized MTT assays to quantify cell proliferation post-treatment, confirming the compound's potential as an anticancer agent.

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms underlying the cytostatic effects of vernoflexuoside. The study employed Western blotting techniques to analyze protein expression levels related to apoptosis and cell cycle regulation, revealing that vernoflexuoside activates apoptotic pathways while inhibiting cell cycle progression.

Comparison with Similar Compounds

Research Findings and Implications

  • Source Specificity: Vernoflexuoside is taxonomically restricted to Crepis and Vernonia, whereas sonchuside is found in Taraxacum, suggesting evolutionary divergence in sesquiterpene biosynthesis .
  • Structure-Activity Relationship: Glycosidation enhances solubility but may reduce membrane permeability. Vernoflexuoside’s glycoside moiety likely moderates its bioavailability compared to non-glycosylated analogs .
  • Therapeutic Potential: While jacaranone derivatives show promise as chemotherapeutic agents, Vernoflexuoside’s antimitotic activity positions it as a lead for targeted cancer therapies .

Q & A

Q. How can researchers mitigate bias in Vernoflexuoside’s preclinical efficacy studies?

  • Answer : Implement blinding during data collection and analysis. Use stratified randomization in animal studies. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Report negative results in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS)-3a,4,5,6,6abeta,7,8,9,9abeta,9balpha-Decahydro-8alpha-(beta-D-glucopyranosyloxy)-3,6,9-tris(methylene)azuleno[4,5-b]furan-2(3H)-one
Reactant of Route 2
(3aS)-3a,4,5,6,6abeta,7,8,9,9abeta,9balpha-Decahydro-8alpha-(beta-D-glucopyranosyloxy)-3,6,9-tris(methylene)azuleno[4,5-b]furan-2(3H)-one

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